N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide
Description
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group, linked via an ethyl chain to a 4-methoxybenzenesulfonamide moiety. This structural architecture is common in ligands targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to the piperazine ring’s affinity for these targets . The sulfonamide group enhances metabolic stability and bioavailability, while the 2-fluorophenyl and 4-methoxy groups modulate electronic and steric properties, influencing receptor binding selectivity .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S/c1-26-16-6-8-17(9-7-16)27(24,25)21-10-11-22-12-14-23(15-13-22)19-5-3-2-4-18(19)20/h2-9,21H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYWSBSYPHZHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
This compound acts as an inhibitor of ENTs. It has been demonstrated that this compound is more selective to ENT2 than to ENT1. The compound interacts with its targets, leading to a reduction in the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km).
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are responsible for the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, this compound can potentially disrupt these pathways and their downstream effects.
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. Understanding its biological activity involves exploring its mechanism of action, target interactions, and pharmacological effects.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C19H24FN3O2S
- Molecular Weight : 373.47 g/mol
- IUPAC Name : N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide primarily acts as an inhibitor of various biological pathways. Its piperazine moiety is known to interact with neurotransmitter receptors, particularly in the central nervous system (CNS). This compound has been shown to exhibit selective inhibition of equilibrative nucleoside transporters (ENTs), specifically ENT2, which plays a crucial role in regulating adenosine levels and influencing various physiological processes such as inflammation and cancer progression .
Antitumor Activity
Recent studies have highlighted the compound's potential in inhibiting tumor cell growth. In vitro assays demonstrated that it effectively reduces cell viability across several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.5 |
| HeLa (Cervical Cancer) | 2.0 |
| A549 (Lung Cancer) | 1.8 |
These results suggest that N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide may induce apoptosis through mechanisms involving tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .
Neuropharmacological Effects
The compound's piperazine component is associated with neuropharmacological activities, particularly in modulating serotonin and dopamine receptors. This modulation can lead to therapeutic effects in conditions such as anxiety and depression. Research indicates that the compound exhibits anxiolytic properties in animal models, potentially through its action on serotonin receptors .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been performed to optimize the biological activity of this compound. Modifications to the piperazine ring and the sulfonamide group have been explored to enhance potency and selectivity against specific targets:
- Fluorine Substitution : The presence of fluorine on the phenyl ring increases lipophilicity, enhancing membrane permeability.
- Methoxy Group : The methoxy substituent on the benzene ring contributes to improved binding affinity for target proteins.
Case Studies
Several case studies have demonstrated the efficacy of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide in preclinical settings:
- Study on Cancer Cell Lines : In a comparative study against standard chemotherapeutics, this compound showed superior cytotoxicity in multidrug-resistant cell lines.
- Neuropharmacological Assessment : Animal studies revealed significant reductions in anxiety-like behaviors when administered at therapeutic doses.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-fluorophenyl group in the target compound may confer higher receptor selectivity compared to 3-cyanophenyl (3a) or 4-fluorophenyl () due to steric and electronic differences .
- Sulfonamide vs. Benzamide : Sulfonamide derivatives (e.g., target compound, ) generally exhibit greater metabolic stability than benzamide analogs (e.g., 3a, ), as sulfonamides resist enzymatic hydrolysis .
- Synthesis Yields : The target compound’s synthesis likely involves similar methods to 3a (chromatographic purification), but yields depend on substituent reactivity. For instance, tert-butyl-substituted analogs () achieve higher yields (75%) due to reduced steric hindrance .
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
Key Observations :
- Lipophilicity : The target compound’s predicted XLogP3 (~3.5) suggests moderate lipophilicity, balancing blood-brain barrier penetration and solubility. Higher XLogP3 values (e.g., 4.6 in ) may reduce aqueous solubility but enhance membrane permeability .
- Drug-Likeness : The target compound’s rotatable bond count (7) and hydrogen bond acceptors (6) align with Lipinski’s rules, indicating favorable oral bioavailability compared to bulkier analogs like 3a (10 rotatable bonds) .
Receptor Binding and Selectivity
- Serotonin 1A (5-HT1A) Receptors: Fluorinated arylpiperazines (e.g., 18F-Mefway in ) show high affinity for 5-HT1A receptors.
- Dopamine D3 Receptors : Piperazine-linked sulfonamides (e.g., ) often target D3 receptors. The 4-methoxy group in the target compound could reduce off-target binding to D2 receptors compared to thiophene-containing analogs (3a) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
